molecular formula C8H3ClFIN2 B1460164 4-Chloro-6-fluoro-8-iodoquinazoline CAS No. 1909319-90-9

4-Chloro-6-fluoro-8-iodoquinazoline

Cat. No.: B1460164
CAS No.: 1909319-90-9
M. Wt: 308.48 g/mol
InChI Key: NLBPUVLKNDKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-fluoro-8-iodoquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are commonly used in medicinal chemistry

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-6-iodoquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinazoline derivatives, including “4-Chloro-6-fluoro-8-iodoquinazoline”, have potential applications in the field of medicinal chemistry, particularly as antitumor agents . Future research may focus on developing novel synthetic methodologies, studying the reactivity of fluorinated quinazolines, and exploring their potential practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-8-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the metalation of 4-chloroquinazoline followed by in situ trapping with iodine to yield 4-chloro-8-iodoquinazoline.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-8-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 4-Chloroquinazoline
  • 6-Fluoroquinazoline
  • 8-Iodoquinazoline

Comparison: 4-Chloro-6-fluoro-8-iodoquinazoline is unique due to the presence of three different halogen atoms, which enhances its reactivity and potential for diverse chemical modifications. Compared to its mono- or di-halogenated counterparts, this compound offers greater versatility in synthetic applications and biological studies .

Properties

IUPAC Name

4-chloro-6-fluoro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFIN2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPUVLKNDKCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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